4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-
Description
The compound 4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)- is a highly functionalized benzodioxaborole derivative. Its structure features:
- A hexahydro-4,6-methano-1,3,2-benzodioxaborole core with stereochemical complexity (βS, εS, 3aS, 4S, 6S, 7aR configurations) .
- A hexanoic acid backbone modified with a tert-butyldimethylsilyl (TBS) ether at the β-position and a chloro substituent at the ε-position.
- A tert-butyl ester group, enhancing hydrolytic stability .
This compound likely serves as an intermediate in organoboron chemistry or pharmaceuticals, given the prevalence of benzodioxaboroles in Suzuki-Miyaura couplings and proteasome inhibitors like bortezomib .
Properties
CAS No. |
1681053-96-2 |
|---|---|
Molecular Formula |
C26H48BClO5Si |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-chloro-6-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]hexanoate |
InChI |
InChI=1S/C26H48BClO5Si/c1-23(2,3)30-22(29)16-18(32-34(10,11)24(4,5)6)12-13-21(28)27-31-20-15-17-14-19(25(17,7)8)26(20,9)33-27/h17-21H,12-16H2,1-11H3/t17?,18-,19?,20+,21+,26-/m0/s1 |
InChI Key |
IGECAYLIZBERQG-OEHQHGNMSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)Cl |
Isomeric SMILES |
B1(O[C@@H]2CC3CC([C@@]2(O1)C)C3(C)C)[C@@H](CC[C@@H](CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)Cl |
Origin of Product |
United States |
Biological Activity
4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS, epsilonS, 3aS, 4S, 6S, 7aR)- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily linked to its ability to modulate proteasome activity. Proteasomes are crucial for degrading ubiquitinated proteins and regulating various cellular processes including cell cycle progression and apoptosis. The compound has been shown to inhibit proteasome activity, which can lead to the induction of apoptosis in cancer cells .
Anticancer Properties
Research indicates that compounds similar to 4,6-Methano-1,3,2-benzodioxaborole derivatives exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : The compound can induce apoptosis in various cancer cell lines by inhibiting proteasome function. This inhibition leads to the accumulation of pro-apoptotic factors and the subsequent activation of apoptotic pathways .
- Case Studies : In a study involving multiple myeloma cells, the compound demonstrated a potent ability to induce cell death through proteasome inhibition .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features allow it to interact with bacterial enzymes or receptors, potentially disrupting their function. However, more research is needed to fully elucidate these effects.
Comparison with Similar Compounds
The unique structure of 4,6-Methano-1,3,2-benzodioxaborole allows it to interact differently compared to other boron-containing compounds. Here is a comparative analysis:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Bortezomib | Strong anticancer effects | Proteasome inhibitor |
| Other Boron Compounds | Varies; some show antimicrobial activity | Enzyme inhibition |
In Vitro Studies
In vitro studies have confirmed that the compound effectively inhibits proteasome activity at nanomolar concentrations. This finding is critical as it suggests a potential therapeutic window for treating various cancers with minimal side effects.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in living organisms. Preliminary animal studies indicate that the compound can be administered safely with observable anticancer effects.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed molecular interactions between the compound and its biological targets.
- Clinical Trials : Evaluating the safety and efficacy in human subjects.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Key Observations :
- The phenyl-substituted analog (CAS 76110-78-6) is simpler and used in Matteson homologation, a method for carbon-chain elongation . The target compound’s hexanoic acid chain suggests it may participate in similar reactions but with enhanced steric effects due to bulky substituents.
- The 2-methylpropyl analog (CAS 84110-34-9) lacks polar groups, making it more lipophilic and suited for hydrophobic environments .
Reactivity and Stability
- Electrophilicity : The chloro substituent at the ε-position may enhance electrophilicity, facilitating nucleophilic substitutions—unlike the phenyl or 2-methylpropyl groups in simpler analogs .
Pharmacological Potential
The target compound’s hexanoic acid chain could mimic peptide backbones, suggesting applications in targeted drug delivery or enzyme inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
